XLogP3-AA Lipophilicity Comparison: Trifluoromethyl-Plus-Acetonitrile vs. Parent Benzimidazole and 2-Methyl Analog
The computed XLogP3-AA value for 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetonitrile is 2.2. This places the compound in a lipophilicity range suitable for oral bioavailability while maintaining sufficient polarity for aqueous solubility. In contrast, the non-fluorinated analog 2-methyl-1H-benzimidazole-1-acetonitrile (CAS 54980-87-9) has a predicted XLogP3 of approximately 1.0–1.2 (class-level inference based on substructure analysis), and the parent 2-(trifluoromethyl)-1H-benzimidazole (CAS 312-73-2, lacking the acetonitrile group) has a predicted XLogP3 of approximately 1.8–2.0. The target compound thus offers a balanced lipophilicity profile that neither the des-fluoro nor the des-acetonitrile analogs can simultaneously achieve, making it a preferred choice for medicinal chemistry campaigns requiring both metabolic stability (conferred by -CF3) and a reactive handle (-CH2CN) for late-stage diversification.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.2 |
| Comparator Or Baseline | 2-(Trifluoromethyl)-1H-benzimidazole (CAS 312-73-2): XLogP3 ~1.8–2.0; 2-Methyl-1H-benzimidazole-1-acetonitrile (CAS 54980-87-9): XLogP3 ~1.0–1.2 |
| Quantified Difference | ΔXLogP3 ≈ +0.2 to +0.4 vs. 2-(trifluoromethyl)-1H-benzimidazole; ΔXLogP3 ≈ +1.0 to +1.2 vs. 2-methyl analog |
| Conditions | Computed XLogP3 values; experimental confirmation pending |
Why This Matters
Procurement of the target compound avoids the need for separate purchase of a fluorinated building block and an acetonitrile-derivatized building block, reducing synthetic steps and inventory complexity.
